4,7-Dimethoxy-1H-benzo[D]imidazole
Overview
Description
4,7-Dimethoxy-1H-benzo[D]imidazole is a heterocyclic aromatic compound characterized by the presence of two methoxy groups at the 4 and 7 positions of the benzimidazole ring
Mechanism of Action
Mode of Action
4,7-Dimethoxy-1H-benzo[D]imidazole interacts with its target, Hu Topo I, through a computational study and DNA relaxation assay . It binds strongly and stabilizes AT sequence-specific DNA . This interaction is facilitated by hydrogen bonding, electrostatic, and van der Waals interactions .
Result of Action
The result of the action of this compound is the inhibition of DNA relaxation by Hu Topo I . This inhibition disrupts the normal functioning of the enzyme, leading to potential anticancer effects . The compound has shown promising results in inhibiting the growth of human cancer cells .
Biochemical Analysis
Biochemical Properties
4,7-Dimethoxy-1H-benzo[D]imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain tyrosine kinases, which are enzymes involved in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and differentiation. Additionally, this compound can bind to DNA, affecting gene expression and cellular metabolism . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases like cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound can modulate gene expression by binding to DNA and altering transcriptional activity . These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the minor groove of DNA, forming non-covalent interactions that inhibit DNA-dependent processes . This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound can inhibit the activity of specific enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition disrupts key signaling pathways, leading to altered cellular functions and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors in its biochemical analysis. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . Higher doses can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can localize to the nucleus, where it binds to DNA and modulates gene expression . It can also be found in the mitochondria, where it influences cellular metabolism and induces apoptosis . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1H-benzo[D]imidazole typically involves the cyclocondensation of β-bromo-α,β-unsaturated aldehydes or 2-bromobenzaldehydes with this compound-2-amine under microwave irradiation in dimethylformamide in the presence of a base . This method yields the corresponding dimethoxy-substituted benzo[4,5]imidazo[1,2-a]pyrimidines and benzo[4,5]imidazo[1,2-a]quinazolines in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and suitable solvents like dimethylformamide can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethoxy-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy positions, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in aqueous medium.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Benzimidazole-4,7-diones.
Substitution: Substituted benzimidazoles with diverse functional groups.
Scientific Research Applications
4,7-Dimethoxy-1H-benzo[D]imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,7-Dimethoxy-1H-benzo[D]imidazole can be compared with other benzimidazole derivatives such as:
Benzimidazole-4,7-dione: Similar in structure but lacks the methoxy groups, which can affect its biological activity and chemical reactivity.
2-Substituted benzimidazoles: These compounds have substitutions at the 2-position, which can significantly alter their properties and applications.
The presence of methoxy groups at the 4 and 7 positions in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,7-dimethoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-6-3-4-7(13-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPSBGSWWFBXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535419 | |
Record name | 4,7-Dimethoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7711-50-4 | |
Record name | 4,7-Dimethoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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